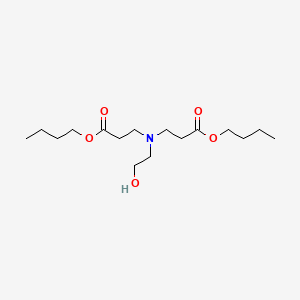

Dibutyl 3,3'-((2-Hydroxyethyl)azanediyl)dipropionate

Description

Properties

Molecular Formula |

C16H31NO5 |

|---|---|

Molecular Weight |

317.42 g/mol |

IUPAC Name |

butyl 3-[(3-butoxy-3-oxopropyl)-(2-hydroxyethyl)amino]propanoate |

InChI |

InChI=1S/C16H31NO5/c1-3-5-13-21-15(19)7-9-17(11-12-18)10-8-16(20)22-14-6-4-2/h18H,3-14H2,1-2H3 |

InChI Key |

ADQNKGBVZWSASR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCN(CCC(=O)OCCCC)CCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The compound dibutyl 3,3'-((2-Hydroxyethyl)azanediyl)dipropionate can be conceptually synthesized by the esterification of 3,3'-((2-Hydroxyethyl)azanediyl)dipropionic acid with butanol, typically n-butanol, under catalytic conditions. The key steps involve:

- Formation of the dipropionic acid derivative containing the azanediyl and hydroxyethyl groups.

- Esterification of the acid groups with butanol to form the dibutyl ester.

This process requires suitable catalysts and reaction conditions to ensure high conversion and selectivity.

Esterification Techniques

Esterification of dicarboxylic acids with alcohols is a well-established reaction, often catalyzed by acids or Lewis acids. Traditional methods use sulfuric acid, but issues such as poor selectivity, corrosion, and environmental concerns have driven the development of alternative catalytic systems.

FeCl3·6H2O Catalyzed Microwave-Assisted Esterification

A relevant example from the preparation of dibutyl adipate (a structurally similar diester) involves the use of ferric chloride hexahydrate (FeCl3·6H2O) as a catalyst under microwave irradiation. This method offers advantages such as:

- Reduced reaction time (20–40 minutes).

- High esterification rates (89.1–93.6%).

- Mild reaction conditions with low corrosion.

- Simple operation conducive to industrial scale-up.

- Reactants: adipic acid and n-butanol.

- Catalyst: FeCl3·6H2O (~0.007 mol per 0.01 mol acid).

- Microwave power: 130 W.

- Reaction vessel: three-necked flask with water separator, thermometer, and reflux condenser.

- Procedure: Reaction mixture is irradiated under microwave conditions, followed by neutralization, washing, drying, and distillation to isolate the ester.

| Parameter | Value |

|---|---|

| Reaction time | 20–40 minutes |

| Esterification rate | 89.1–93.6% |

| Catalyst loading | ~0.7 equivalents (FeCl3·6H2O) |

| Reaction temperature | Controlled by microwave power |

| Product purity | High, with refractive index ~1.432 (25°C) |

This method is adaptable to other diesters with similar structures, suggesting its applicability to this compound synthesis.

Conventional Acid Catalysis

Sulfuric acid remains a classical catalyst for esterification but suffers from drawbacks including:

- Equipment corrosion.

- Difficult product purification.

- Environmental hazards from waste acid.

Therefore, its use is less favored for sensitive or functionalized compounds like this compound.

Amination and Hydroxyethylation

The presence of the azanediyl (amine) and hydroxyethyl groups in the dipropionate backbone implies that the precursor acid is synthesized via amination of dipropionic acid derivatives with 2-aminoethanol or similar reagents. This step typically involves:

- Nucleophilic substitution or addition reactions.

- Controlled pH and temperature to avoid side reactions.

- Purification to isolate the aminodipropionic acid intermediate.

Although specific literature on this exact compound's amination is limited, general methods for synthesizing N-(2-hydroxyethyl)iminodipropionic acid are documented in chemical databases.

Purification and Characterization

After synthesis, purification steps commonly include:

- Neutralization to weak acidity.

- Washing with water and dilute sodium carbonate to remove residual acid and catalyst.

- Drying over anhydrous agents.

- Distillation under reduced pressure to remove excess alcohol and isolate the pure ester.

Characterization techniques involve:

- Acid value titration to monitor esterification progress.

- Refractive index measurement for purity assessment.

- NMR and IR spectroscopy for structural confirmation.

- Mass spectrometry for molecular weight verification.

Comparative Summary of Preparation Methods

| Method | Catalyst | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| FeCl3·6H2O with Microwave | FeCl3·6H2O | Microwave irradiation, 20-40 min | Fast reaction, high yield, low corrosion | Requires microwave reactor |

| Sulfuric Acid Catalysis | H2SO4 | Conventional heating, longer time | High activity, low cost | Corrosive, environmental issues |

| Alternative Lewis Acids (e.g., hybrid acids) | Various Lewis acids | Conventional or microwave | Good selectivity | Catalyst preparation complexity |

In-Depth Research Findings and Notes

- Microwave-assisted esterification significantly enhances reaction kinetics by providing rapid heating and efficient energy transfer, which is beneficial for industrial synthesis of esters with sensitive functional groups.

- The use of FeCl3·6H2O as a catalyst is advantageous due to its availability, low cost, and reduced corrosiveness compared to mineral acids.

- The hydroxyethyl substitution on the azanediyl nitrogen may require protection strategies during esterification to prevent side reactions, although no direct literature was found specifying this for the exact compound.

- The synthesis of the aminodipropionic acid precursor likely involves established amination procedures using 2-aminoethanol and dipropionic acid or its derivatives, which can be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 3,3’-((2-Hydroxyethyl)azanediyl)dipropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutyl 3,3’-((2-Hydroxyethyl)azanediyl)dipropionate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dibutyl 3,3’-((2-Hydroxyethyl)azanediyl)dipropionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating signaling pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) Bis(2,2,6,6-tetramethyl-1-(λ¹-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate

- Key Difference : Incorporates 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) radicals instead of butyl esters.

- Implications : TEMPO’s nitroxide group confers radical scavenging properties, making this compound suitable for controlled polymerization or stabilization of reactive intermediates .

b) Dibutyl 3,3'-thiodipropionate (CAS: 6975-31-1)

- Key Difference : Replaces the hydroxyethyl-azanediyl group with a sulfur atom.

- Implications : The thioether linkage enhances antioxidant activity, particularly in polymer stabilization. Its molecular weight (290.42) and lower polarity compared to the hydroxyethyl variant may improve thermal stability .

c) 3,3'-((2-Hydroxyethyl)azanediyl)dipropionic Acid (CAS: 54685-83-5)

- Key Difference : The free acid form, lacking ester groups.

- Implications : Lower molecular weight (205.21) and higher polarity increase solubility in aqueous systems. Requires inert storage due to sensitivity to oxidation or moisture .

d) Diethyl 3,3'-azanediyldipropanoate (CAS: 2213-08-3)

- Key Difference : Ethyl esters instead of butyl esters.

- Implications : Reduced steric hindrance and molecular weight may enhance volatility and alter solubility, favoring applications in volatile formulations .

e) BAMEA-O16B

- Key Difference : Complex structure with disulfide bonds and a long alkyl chain (C₅₆H₁₁₁N₃O₆S₆).

- Implications: Designed for gene delivery via lipid nanoparticles (LNPs), leveraging disulfide bonds for controlled release. Demonstrates how structural complexity expands functionality beyond traditional ester applications .

Physical and Chemical Properties

Biological Activity

Dibutyl 3,3'-((2-Hydroxyethyl)azanediyl)dipropionate, a compound with the CAS number 99265-61-9, has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

This compound is classified as an ester compound. Its structure can be represented as follows:

This compound features two butyl groups and a hydroxyethyl moiety linked by a dipropionate structure, which may influence its solubility and biological interactions.

The biological activity of this compound has been investigated in various studies focusing on its effects on cellular processes. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

Case Studies and Research Findings

- Antioxidant Effects :

- Toxicological Assessment :

- Pharmacological Potential :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Dibutyl 3,3'-((2-Hydroxyethyl)azanediyl)dipropionate, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via esterification or transesterification reactions using catalysts like Hoveyda–Grubbs or solvents such as dichloromethane (DCM). Optimization involves adjusting reaction time, temperature, and catalyst loading. For example, yields of structurally similar azanediyl dipropionates range from 40% to 76%, with purity verified via reverse-phase HPLC . For derivatives involving TEMPO radicals, stepwise coupling of acrylate intermediates with hydroxyethylamine precursors is recommended, followed by purification via column chromatography .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) is essential for confirming the azanediyl backbone and ester linkages. Mass spectrometry (MS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) ensures purity >95%. For derivatives with boronate groups, additional ¹¹B NMR may be required .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield and purity when synthesizing this compound under varying catalytic conditions?

- Answer : Discrepancies often arise from solvent polarity, catalyst selectivity, or side reactions (e.g., hydrolysis of esters). Systematic Design of Experiments (DoE) can identify optimal conditions. For instance, shows that using 1,4-benzoquinone as a stabilizer in radical-mediated reactions improves yield consistency. Contradictions in NMR data (e.g., unexpected peaks) may require 2D NMR (COSY, HSQC) to distinguish regioisomers .

Q. What strategies are employed to evaluate the compound’s stability in lipid nanoparticle (LNP) formulations for gene delivery?

- Answer : Stability studies under physiological conditions (pH 7.4, 37°C) should monitor ester hydrolysis via LC-MS. For LNPs, dynamic light scattering (DLS) tracks particle size stability, while fluorescence assays (e.g., SYBR Gold) assess nucleic acid retention. highlight that derivatives with disulfide bonds (e.g., BAMEA-O16B) require reducing environment simulations (e.g., glutathione treatment) to validate controlled release .

Q. What methodological challenges arise in studying interactions between this compound and serum proteins, and how can they be addressed?

- Answer : Albumin binding can alter the compound’s bioavailability. Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) quantify binding affinity, while circular dichroism (CD) detects conformational changes in proteins. For anthracene-based derivatives ( ), fluorescence quenching assays are effective but require correction for inner-filter effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.